3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .
Mode of Action
The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .
Biochemical Pathways
The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes and proteins, influencing their function. For instance, this compound can form a carbanion through halogen-lithium exchange reactions, which then participates in electrophilic addition reactions . This interaction suggests that this compound can act as a substrate or inhibitor in enzymatic processes, potentially leading to the formation of new pharmacologically active derivatives .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of GABAergic agents, which are crucial for neurotransmission and exhibit sedative and anxiolytic activities . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The formation of a carbanion through halogen-lithium exchange reactions allows it to participate in electrophilic addition reactions, resulting in the formation of new compounds . These interactions can alter gene expression, further influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo unexpected transformations, leading to the formation of new reaction products . These transformations can affect the compound’s stability and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anxiolytic activity, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form a carbanion and participate in electrophilic addition reactions suggests its involvement in complex metabolic processes . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity, determining its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent. One common method includes the use of n-butyllithium (BuLi) to generate a carbanion, followed by electrophilic addition . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium compounds and palladium catalysts are commonly used.
Electrophilic Addition: Conditions often involve low temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different pharmacological activities .
Scientific Research Applications
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
- 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Uniqueness: 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and potential biological activity. The presence of both bromine and methyl groups allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41945-37-3 | |
Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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